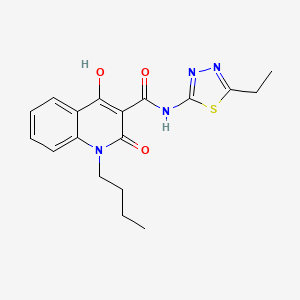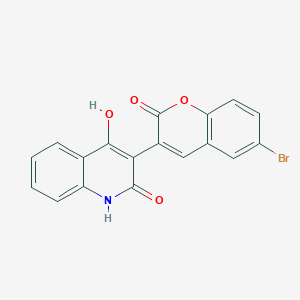
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has gained significant interest in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone are diverse and depend on the specific biological system being studied. In general, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to modulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of this compound on specific biological systems with minimal off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to prepare solutions for in vitro experiments.
Orientations Futures
There are several future directions for research on 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone. One area of interest is the development of novel therapeutic agents based on this compound. This could involve the synthesis of analogs with improved pharmacological properties or the identification of new biological targets for this compound. Another area of interest is the elucidation of the mechanism of action of this compound in various biological systems. This could involve the use of advanced biochemical and biophysical techniques to study the interaction of this compound with specific proteins and signaling pathways. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in vivo studies in animal models.
Méthodes De Synthèse
The synthesis of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone involves the reaction of 6-bromo-2-hydroxychromone with 2-amino-3-hydroxybenzoic acid in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
The unique chemical structure of 3-(6-bromo-2-oxo-2H-chromen-3-yl)-4-hydroxy-2(1H)-quinolinone makes it a promising compound for scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents.
Propriétés
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO4/c19-10-5-6-14-9(7-10)8-12(18(23)24-14)15-16(21)11-3-1-2-4-13(11)20-17(15)22/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYMCHTKRUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-3-coumarinyl)-4-hydroxy-2(1H)-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914170.png)
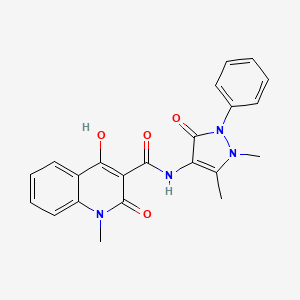
![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)
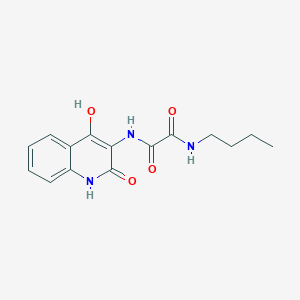

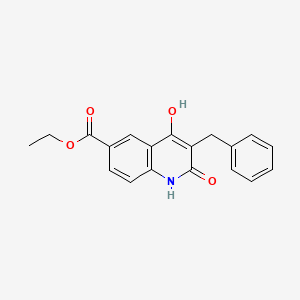


![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
